Gastrazole
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXHRARUCKASM-UJXPALLWSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FN5Na2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235459 | |
| Record name | JB-95008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862583-15-1 | |
| Record name | JB-95008 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JB-95008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JB-95008 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Gastrazole Jb95008
Overview of Early Discovery Synthesis Approaches
The initial synthesis route developed for the discovery of Gastrazole (JB95008) was a linear process. acs.org A key characteristic of this early approach was the isolation of all intermediate compounds as evaporation residues. While effective for laboratory-scale synthesis and initial studies, this method is not ideal for large-scale production due to potential inconsistencies and difficulties in purification and handling. acs.org This linear synthesis highlighted the core chemical architecture but necessitated refinement for practical manufacturing.
Development of Scalable and Practical Synthesis Routes for this compound (JB95008)
To produce this compound in larger quantities for further development, a more practical and scalable synthesis was devised. acs.orgacs.org This optimized route was successfully used to prepare multi-kilogram batches of the compound. acs.org
The process begins with a peptide-coupling reaction between Boc-2-(L)-fluorophenylalanine 1 and the aniline (B41778) derivative 2 to form the Boc-protected aminoamide 3 . acs.org A crucial modification in the scalable route was the final salt formation step. Originally, this was achieved in water followed by freeze-drying. The scaled-up process, however, is performed in methanol (B129727) using a 3.6 M aqueous solution of sodium carbonate as the base. This compound is then precipitated by adding the reaction mixture to acetone, which allows for easier isolation by filtration and drying, yielding the final product in high chemical and optical purity. acs.org
A comparison of the key features of the discovery and scalable synthesis highlights the improvements made for large-scale production.
| Feature | Discovery Synthesis | Scalable Synthesis |
| Process Type | Linear | Convergent elements, optimized for scale |
| Intermediate Isolation | Evaporation residues | Crystalline solids where possible |
| Reagents | Suitable for lab scale | Selected for cost, safety, and scalability (e.g., EEDQ) |
| Final Product Isolation | Freeze-drying | Precipitation from methanol/acetone |
| Scale | Milligram to gram | Multi-kilogram |
| This table summarizes the key differences between the initial and large-scale synthetic approaches to this compound (JB95008). acs.org |
Role of 2-Fluoro-L-phenylalanine Derivatives in this compound (JB95008) Synthesis
The synthesis of this compound (JB95008) is fundamentally reliant on the use of 2-Fluoro-ʟ-phenylalanine derivatives. researchgate.netnih.govresearchgate.netbeilstein-journals.org This specific fluorinated amino acid is a critical building block that forms a key part of the final molecule's structure. In the scalable synthesis, the starting material is specifically Boc-2-(L)-fluorophenylalanine 1 , where the Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality during the initial coupling reaction. acs.org The incorporation of the 2-fluoro-phenyl group is integral to the compound's activity as a selective CCK2 receptor antagonist. nih.govresearchgate.net
Stereochemical Considerations and Control in this compound (JB95008) Synthesis
Maintaining the correct stereochemistry is a critical aspect of the this compound synthesis, as the biological activity of the molecule is dependent on its specific three-dimensional structure derived from the L-amino acid precursor. acs.org The primary challenge is the potential for racemization (the conversion of the single enantiomer into a mixture of both enantiomers) at the chiral center of the 2-Fluoro-L-phenylalanine moiety, particularly during the peptide bond-forming step. acs.org
Initial investigations found that various common coupling reagents, such as PyBroP in combination with Hünig's base and 4-(dimethylamino)pyridine (DMAP), led to unacceptable levels of racemization. acs.org To overcome this, the scalable synthesis employs 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) as the activating agent. The use of EEDQ was found to uniquely prevent racemization, ensuring the stereochemical integrity of the product. acs.org
| Coupling Reagent Combination | Racemization Outcome |
| PyBroP / Hünig's base / DMAP | Significant racemization observed |
| EEDQ | Uniquely avoided racemization |
| This table illustrates the impact of different coupling reagents on the stereochemical purity during this compound synthesis. acs.org |
Identification and Mitigation of Byproducts in this compound (JB95008) Synthesis
During the development of the scalable synthesis, a key finding was evidence that an amide bond-forming reaction proceeded via an isoimide (B1223178) of a benzimidazoleamide acid derivative. acs.orgacs.orgresearchgate.net Isoimides are isomers of imides and can form as intermediates or byproducts in amidation reactions. While not always detrimental, their formation must be controlled to ensure a high yield of the desired amide product. The scalable process conditions were optimized to ensure the complete conversion of any such intermediate to the final this compound product. acs.org Another potential source of impurities is the coupling reagent itself; for instance, reagents like PyBOP can lead to byproducts that may need to be removed. scribd.com Furthermore, in the isolation of intermediates, it was noted that the isolated solid could contain residual solvents like DMA (dimethylacetamide), which would artificially inflate the physical yield and must be removed in subsequent steps. acs.org
Molecular Pharmacology of Gastrazole Jb95008
Characterization of CCK2/Gastrin Receptor Antagonism by Gastrazole (JB95008)
This compound (JB95008) functions by blocking the activity of the CCK2/gastrin receptor. This antagonism is considered potent and selective. sci-hub.semedchemexpress.comacs.orgmedkoo.comtargetmol.comresearchgate.netnih.govnih.govresearchgate.net Research has demonstrated that this compound can inhibit the growth of pancreatic cancer cells stimulated by gastrin in both in vitro and in vivo studies. sci-hub.semedchemexpress.comresearchgate.netnih.gov Furthermore, it has been shown to decrease gastric acid levels. medchemexpress.com In isolated tissue preparations, this compound dose-dependently inhibited pentagastrin-stimulated gastric acid secretion. sci-hub.semedchemexpress.com
Ligand Binding Profile and Receptor Selectivity of this compound (JB95008)
This compound (JB95008) has been identified as the most potent and selective CCK2R antagonist among a particular series of related compounds. sci-hub.se Its in vitro affinity and selectivity profile are reported to be maintained compared to earlier compounds in its class. researchgate.net
Quantitative Receptor Binding Studies (e.g., IC50, pIC50 values)
Quantitative studies have provided specific values characterizing this compound's potency at the CCK2 receptor. The pIC50 value for this compound (JB95008) is reported as 8.12, with a corresponding IC50 value of 7.6 nM. sci-hub.se The pIC50 is defined as the negative logarithm of the IC50 value in molar concentration, providing a logarithmic measure of potency where higher values indicate greater potency. collaborativedrug.comresearchgate.net Another source within the search results mentions a pIC50 of 7.66 and an IC50 of 22 nM for this compound. sci-hub.se
Specificity Against Related G-Protein Coupled Receptors (GPCRs)
This compound is described as a selective antagonist for the CCK2 receptor, which belongs to the family of G protein-coupled receptors (GPCRs). sci-hub.semedchemexpress.comacs.orgmedkoo.comtargetmol.comresearchgate.netnih.govnih.govresearchgate.netoup.com While its selectivity for CCK2R is consistently stated, detailed quantitative data on its binding or activity against a broad panel of related GPCRs to comprehensively illustrate this specificity was not prominently featured in the provided search results for this compound itself. The CCK-B receptors (CCK2R) are found in the central nervous system and are involved in pathways mediated by G proteins. idrblab.net
Mechanisms of Receptor Interaction and Signal Transduction Modulation
The CCK2 receptor, like other GPCRs coupled to Gq proteins, primarily activates the phospholipase C (PLC) isotype b/diacylglycerol/Ca2+/protein kinase C (PKC) cascade. sci-hub.seidrblab.net Activation of CCK receptors can also involve the adenylyl cyclase pathway (particularly for CCK1R). sci-hub.se Beyond these primary pathways, CCK receptor signaling also induces other cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and p38MAPK. sci-hub.se The phosphatidylinositol 3-kinase (PI3K) pathway and the PLC isotype g pathway are also involved. sci-hub.se Early events in CCK receptor signaling also include the activation of nonreceptor tyrosine kinases, such as Src, Janus kinase 2 (JAK), focal adhesion kinase (FAK), and proline-rich tyrosine kinase. sci-hub.se These tyrosine kinases are upstream of the MAPK and PI3K pathways and play a role in intracellular events related to cell adhesion. sci-hub.se Furthermore, CCK2R activation is known to induce epidermal growth factor receptor (EGFR) transactivation. sci-hub.se Gastrin-dependent calcium signaling has been observed, and gastrin can induce AKT phosphorylation and inhibit apoptosis downstream of CCK2R activation via calcium-dependent pathways. oup.com Studies also suggest the existence of zinc signaling downstream of CCK2R activation, as gastrin treatment increased intracellular free Zn2+ ions, an effect blocked by a zinc chelator. oup.com As an antagonist, this compound (JB95008) modulates these signal transduction pathways by preventing or reducing the activation typically induced by endogenous ligands like gastrin or cholecystokinin (B1591339).
Comparative Pharmacological Profiling with Other CCK2 Receptor Antagonists
In comparative studies, this compound (JB95008) was identified as the most potent and selective compound within a specific series of synthesized CCK2 receptor antagonists. sci-hub.se Another CCK2R selective antagonist, L-365,260, has also been reported with nanomolar affinity (pIC50 = 8.70, IC50 = 2.0 nM), offering a benchmark for comparing potency. sci-hub.se L-365,260 demonstrated effectiveness in antagonizing gastrin-stimulated acid secretion in animal models. sci-hub.se While clinical efficacy is outside the scope, it is noted that this compound demonstrated improved survival compared to placebo in studies involving pancreatic cancer patients, although it did not show a survival advantage over protracted venous infusion (PVI) 5-fluorouracil. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org In assays using isolated tissue preparations, this compound was reported to outperform the standard steroid prednisolone (B192156) in protecting against ulceration, an effect linked to its CCK2R antagonism. sci-hub.se
Quantitative Receptor Binding Data for this compound (JB95008)
| Parameter | Value | Unit | Reference |
| pIC50 | 8.12 | - | sci-hub.se |
| IC50 | 7.6 | nM | sci-hub.se |
| pIC50 | 7.66 | - | sci-hub.se |
| IC50 | 22 | nM | sci-hub.se |
Note: Different studies or contexts may report slightly varying values.
Structure Activity Relationships Sar and Lead Optimization of Gastrazole Jb95008
Elucidation of Key Structural Motifs for Antagonist Potency
The development of Gastrazole (JB95008) stemmed from a considered process of lead optimization based on earlier antagonist families. The foundational structure of this compound is an achiral 1,3,4-benzotriazepine core. researchgate.net This core was identified through a process of optimizing a novel lead compound, which stood in contrast to earlier chiral 1,4-benzodiazepine-based CCK2 antagonists. researchgate.net
The design strategy involved analyzing the structural features that conferred affinity and selectivity in the preceding 1,4-benzodiazepine (B1214927) series to inform the development of the novel 1,3,4-benzotriazepine class. researchgate.net This new class of compounds, including this compound, maintained nanomolar affinity for the human CCK2 receptor while demonstrating high selectivity over the CCK1 receptor. researchgate.net
Prior structure-activity relationship (SAR) studies on related disubstituted indole (B1671886) core structures, which were precursors to this series, highlighted several critical motifs for antagonist potency. sci-hub.se These studies revealed:
The essential nature of a carboxylic acid moiety at the R2 position for achieving high-affinity binding. sci-hub.se
The benefit of incorporating a bulky substituent , such as an adamantyl group, at the R1 position, which yielded highly potent and selective analogs like JB-931182. sci-hub.se
This compound emerged from this lineage of compounds as a highly potent and selective antagonist. sci-hub.se A crucial component of its structure is a 2-fluoro-ʟ-phenylalanine derivative , which is integral to its synthesis and final activity. researchgate.netbeilstein-journals.org The inclusion of fluorine is a key motif, modulating the compound's electronic and physical properties to enhance its antagonist function. beilstein-journals.org
Impact of Chemical Modifications on this compound (JB95008) Activity and Selectivity
Chemical modifications of the core scaffold and its substituents have a profound impact on the activity and selectivity of this compound and its precursors. Research into this chemical series has demonstrated that even minor alterations can dramatically change the pharmacological profile.
For instance, in the precursor indole-based series, simple methylation of the indolic N-H group in the potent antagonist JB-931182 led to a surprising inversion of its mode of action, turning it into an agonist without a significant change in binding affinity. sci-hub.se This highlights the delicate electronic and conformational balance required for antagonism. Furthermore, modifications that restricted the conformational flexibility of the phenylalanine portion of the molecule resulted in analogs with diminished binding affinities, indicating an optimal spatial arrangement is necessary for effective receptor interaction. sci-hub.se
The specific incorporation of a fluorine atom at the 2-position of the L-phenylalanine moiety is a critical modification for this compound's activity. researchgate.netbeilstein-journals.org The introduction of fluorine into a molecule can significantly alter its acidity, basicity, hydrophobicity, and conformation. beilstein-journals.org This strategic fluorination is key to achieving the desired potent and selective CCK2 receptor antagonism that characterizes this compound. beilstein-journals.org
Strategies for Improving the Pharmacokinetic Profile of this compound (JB95008) (e.g., solubility, half-life)
A significant challenge in the development of this compound and related compounds has been achieving a favorable pharmacokinetic profile, particularly concerning oral bioavailability. sci-hub.se this compound itself was noted to have poor oral bioavailability. sci-hub.se Precursor compounds based on a bicyclic heteroaromatic framework were found to be orally ineffective in some animal models due to rapid biliary elimination. researchgate.net
To address these shortcomings, specific chemical strategies were employed:
Increased Hydrophilicity: A primary strategy to enhance oral potency was to improve the compound's solubility by increasing its hydrophilicity. sci-hub.se
Scaffold Modification: A successful modification involved the replacement of a methylene (B1212753) group with an ether oxygen in an analog of this compound. This change had a minimal effect on receptor binding but led to a significant improvement in oral potency, resulting in the derivative JB-99157. sci-hub.se
Removal of Ionizable Groups: In related antagonist series, such as the development of CI-1015 from CI-988, removing ionizable groups and substituting aryl moieties with cyclohexyl groups proved effective in improving bioavailability and penetration into the central nervous system. researchgate.net
Design and Synthesis of this compound (JB95008) Analogs and Derivatives
The design and synthesis of analogs have been central to the lead optimization process that produced this compound. Starting from an achiral 1,3,4-benzotriazepine lead, a process of systematic optimization afforded a range of derivatives. researchgate.net These new compounds retained the nanomolar affinity for CCK2 receptors and high selectivity over CCK1 receptors seen in the initial lead, but importantly, they showed more potent inhibition of pentagastrin-stimulated gastric acid secretion in vivo. researchgate.net
One notable analog, identified as compound 47 in its discovery series, proved to be a particularly effective inhibitor of gastric acid secretion in multiple species via both intravenous and enteral administration. researchgate.net
Table 1: Selected this compound Analogs and Their Key Features
| Compound | Key Modification from this compound/Precursor | Reported Improvement/Feature | Reference(s) |
|---|---|---|---|
| JB-931182 | Precursor with adamantyl group on indole core | Highly potent CCK2R antagonist (pIC50 = 8.96) | sci-hub.se |
| JB-99157 | Methylene group replaced with an ether oxygen | Significantly increased oral potency | sci-hub.se |
| **Compound 47*** | Complex acetamide (B32628) derivative | Potent inhibitor of pentagastrin-stimulated gastric acid secretion | researchgate.net |
*Full chemical name: 2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro- researchgate.netschrodinger.combenthambooks.comoxadiazol-3-yl)-phenyl)-acetamide
A practical and scalable synthesis for this compound itself was developed to produce multikilogram quantities, a crucial step for further development and clinical studies. researchgate.netacs.org This synthesis underscores the advanced stage of its chemical development.
Computational Chemistry and Molecular Modeling in this compound (JB95008) Lead Optimization
Computational chemistry and molecular modeling have been instrumental in the lead optimization of this compound and related CCK2 antagonists, especially given the historical lack of a precise 3D structure of the CCK2 receptor. sci-hub.seresearchgate.net These computational approaches allow for the rational design of new compounds by predicting how structural changes might affect receptor binding and activity. nih.gov
Key applications of these techniques in the development of this compound's chemical class include:
Pharmacophore Identification: Molecular field point-based modeling was used to perform "scaffold hopping." sci-hub.se This technique helped identify a common CCK2 receptor pharmacophore from the bicyclic heteroaromatic structures (like this compound's precursors) and use it to design entirely new series of antagonists based on pyrrole (B145914) and imidazole (B134444) scaffolds. sci-hub.seresearchgate.net
Rational Design: The initial design of the 1,3,4-benzotriazepine class, to which this compound belongs, was guided by a careful consideration of the known structural features of earlier 1,4-benzodiazepine antagonists that governed their affinity and selectivity. researchgate.net
These modeling techniques provide a powerful tool to navigate vast chemical spaces, prioritize synthetic efforts, and accelerate the challenging process of transforming a screening hit into a viable lead compound. schrodinger.comnih.gov
Preclinical Biological Evaluation of Gastrazole Jb95008
In Vitro Studies on Cellular Models
Inhibition of Gastrin-Stimulated Cell Proliferation
The peptide hormone gastrin is known to stimulate the growth of several types of cancer cells. nih.gov Gastrazole has been shown in various in vitro studies to inhibit the gastrin-stimulated growth of cancer cells. nih.govresearchgate.net As a selective CCK2/gastrin receptor antagonist, this compound directly counteracts the proliferative signals initiated by gastrin binding to its receptor on cancer cells. nih.govresearchgate.net This inhibitory effect on cell replication is a key mechanism of its anti-tumor activity. mdpi.comresearchgate.net
Effects on Pancreatic Cancer Cell Lines
The role of gastrin as a growth stimulant for pancreatic cancer cells is well-documented. nih.govnih.gov Human pancreatic cancers often express gastrin receptors, making them a target for antagonists like this compound. mdpi.comscienceopen.com In vitro studies have specifically demonstrated that this compound has a significant inhibitory effect on the gastrin-stimulated growth of pancreatic cancer cell lines, such as BxPC-3. nih.gov Research has also been conducted on other pancreatic cancer cell lines, including AsPC-1, MIA PaCa-2, and PANC-1, to evaluate the effects of targeting the CCK2 receptor. physiology.org For instance, downregulation of the CCK2 receptor in PANC-1 cells, which have the highest expression of CCK2R mRNA among several lines, led to reduced cancer cell proliferation. physiology.org
Table 1: Effect of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Key Finding | Reference |
| BxPC-3 | This compound had a significant inhibitory effect upon gastrin-stimulated growth. | nih.gov |
| PANC-1 | Downregulation of the CCK2 receptor resulted in reduced cell proliferation. | physiology.org |
Investigation in Other Gastrointestinal Malignancies (e.g., gastric cancer, colorectal cancer)
The growth-promoting effects of gastrin are not limited to pancreatic cancer. Gastrin also plays a role in the proliferation of other gastrointestinal malignancies, such as gastric and colorectal cancers. nih.govmdpi.com In gastric cancer, CCK2 receptors are often overexpressed, and their activation by gastrin leads to tumor proliferation. nih.gov Some gastric cancers even produce their own gastrin, creating an autocrine loop that stimulates growth. nih.gov Studies on gastric cancer cell lines like BGC-823 and SGC-7901 have shown that downregulating the CCK2 receptor leads to reduced proliferation, migration, and invasion. patsnap.com Similarly, in colorectal cancer, progastrin, a precursor to gastrin, has been shown to be a trophic growth factor, and its effects can be influenced by the CCK2 receptor. jci.org
Modulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin, PKC, MEK/ERK pathways)
The binding of gastrin to the CCK2 receptor activates a variety of intracellular signaling pathways that promote cell growth and survival. nih.gov These pathways include the phospholipase C (PLC) pathway, which leads to the activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, which includes MEK and ERK. scienceopen.comnih.gov In intestinal epithelial cells, gastrin can induce modifications of β-catenin, a key component of the Wnt signaling pathway. physiology.org Research has also shown that gastrin stimulation can activate the PI3K/Akt pathway, which is involved in cell survival and is often dysregulated in pancreatic cancer. physiology.orgdovepress.com Downregulation of the CCK2 receptor in PANC-1 pancreatic cancer cells has been shown to inhibit the phosphorylation of Akt. physiology.org
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
In addition to inhibiting proliferation, targeting the gastrin/CCK2R pathway can induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. In gastric cancer cell lines, downregulation of the CCK2 receptor has been shown to increase the expression of caspase-3, a key executioner of apoptosis. physiology.org In pancreatic cancer cells, specifically PANC-1 cells, downregulating the CCK2 receptor resulted in decreased DNA synthesis, cell cycle arrest at the G1 to S phase transition, and an increase in caspase-3 activity. physiology.org This was accompanied by a decrease in the X-linked inhibitor of apoptosis protein (XIAP). physiology.org Other studies have shown that CCK2R antagonists can suppress the expression of anti-apoptotic factors like survivin and Mcl-1. iiarjournals.org The induction of cell cycle arrest, often at the G1/S or G2/M phase, is a common mechanism by which anti-cancer agents inhibit tumor growth. dovepress.commdpi.com
Table 2: Effects of Targeting the CCK2 Receptor on Apoptosis and Cell Cycle
| Cell Type | Effect | Key Proteins Modulated | Reference |
| Gastric Cancer Cells | Increased apoptosis | Caspase-3 | physiology.org |
| PANC-1 Pancreatic Cancer Cells | Cell cycle arrest (G1/S), increased apoptosis | Caspase-3, XIAP | physiology.org |
| MIA PaCa-2 Xenograft | Increased apoptosis | Survivin, XIAP, Mcl-1 | iiarjournals.org |
In Vivo Studies in Animal Models
The anti-tumor effects of this compound observed in vitro have been further investigated in animal models. researchgate.netresearchgate.net In vivo studies have demonstrated that this compound can inhibit the gastrin-stimulated growth of pancreatic cancer. nih.govresearchgate.net These preclinical animal studies are crucial for evaluating the potential therapeutic efficacy of a compound before it can be considered for human trials. nih.gov For example, in male Sprague-Dawley rats, this compound was shown to dose-dependently inhibit pentagastrin-stimulated gastric acid secretion, confirming its activity in a living system. medchemexpress.com In mouse models, heterologous tumor transplantation is a common method to investigate tumor growth in vivo. patsnap.com While specific details on this compound's performance in such xenograft models are limited in the provided context, the general findings support its inhibitory role in pancreatic tumor growth. nih.govresearchgate.net Furthermore, another CCK2R antagonist, Z-360, which was developed to have better oral bioavailability than this compound, has shown efficacy in suppressing tumor growth in MIA PaCa-2-bearing mice. iiarjournals.org
Suppression of Gastrin-Stimulated Gastric Acid Secretion in Animal Models
This compound, identified as a potent and selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist, has demonstrated efficacy in curbing gastric acid secretion in preclinical animal models. medchemexpress.comsci-hub.se The primary mechanism of action involves the inhibition of the CCK2 receptor, which is activated by the hormone gastrin to stimulate gastric acid production. core.ac.ukwjgnet.com
In studies involving conscious rats with gastric fistulas, intravenous administration of this compound resulted in a dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion. medchemexpress.com A maximal inhibition of 73% was observed, highlighting the compound's significant antagonistic effect on the gastrin pathway. medchemexpress.com Another study noted that a 0.3 µmol kg-1 dose of this compound effectively inhibited pentagastrin-stimulated acid output. core.ac.uk This suppression of gastric acid is a key pharmacodynamic effect of this compound, directly linked to its antagonism at the CCK2 receptor. medchemexpress.comcore.ac.uk
The following table summarizes the key findings from a preclinical study on this compound's effect on gastric acid secretion.
| Animal Model | Stimulant | Route of Administration | Key Finding | Citation |
| Conscious rats with gastric fistulas | Pentagastrin | Intravenous (i.v.) | Dose-dependently inhibited stimulated acid secretion by a maximum of 73%. | medchemexpress.com |
Antitumor Efficacy in Pancreatic Cancer Xenograft Models
The potential of this compound as an anticancer agent has been investigated in pancreatic cancer xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice. nih.govnih.govfrontiersin.org The rationale for its use stems from the fact that many pancreatic cancer cells express gastrin receptors and are stimulated by gastrin. nih.gov
In vivo studies using nude mice with pancreatic tumor xenografts have shown that treatment with this compound can lead to a significant reduction in tumor size. nih.gov Specifically, tumors in treated mice were observed to be 75% smaller in volume and 83% lighter in weight compared to the control group. nih.gov These findings suggest that by blocking the gastrin receptor, this compound can inhibit the growth of pancreatic cancers that are dependent on this signaling pathway. sci-hub.se The use of xenograft models is a crucial step in the preclinical evaluation of anticancer drugs, providing insights into their potential therapeutic efficacy in a living organism. frontiersin.orgnih.gov
Effects on Tumor Growth and Metastasis in Preclinical Cancer Models
Beyond primary tumor growth, the effect of this compound on metastasis has been a subject of preclinical investigation. Metastasis, the spread of cancer cells to distant organs, is a major cause of mortality in cancer patients. frontiersin.org Preclinical models, including orthotopic and metastatic tumor models, are vital for understanding how a drug might impact this complex process. nih.gov
While direct studies on this compound's effect on metastasis are not extensively detailed in the provided results, the significant inhibition of primary tumor growth in pancreatic cancer models suggests a potential to indirectly influence metastatic progression. nih.gov By controlling the primary tumor, the source of metastatic cells is reduced. The development of preclinical models that accurately mimic human tumor progression and metastasis is an ongoing area of research aimed at improving the predictive value of these studies for clinical outcomes. frontiersin.orgnih.gov
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
The characterization of a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a fundamental aspect of preclinical evaluation. europa.eufrontiersin.orgmdpi.com For this compound, preclinical studies have provided initial data on its behavior in animal models.
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. frontiersin.org While specific pharmacokinetic parameters for this compound from preclinical studies are not detailed in the provided search results, the intravenous route of administration in gastric secretion studies suggests direct entry into the systemic circulation. medchemexpress.com The need for continuous intravenous infusion in some studies points towards a potentially short plasma half-life. sci-hub.senih.gov
Pharmacodynamic studies have clearly established the dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion as a key effect of this compound. medchemexpress.com This pharmacodynamic marker is directly related to its mechanism of action as a CCK2 receptor antagonist. The relationship between the drug's concentration in the body and its observed effect is a critical component of PK/PD modeling, which helps in understanding the drug's in vivo characteristics. frontiersin.orgmdpi.com
Comparative Efficacy with Other Targeted Therapies in Preclinical Settings
Evaluating the efficacy of a new drug in comparison to existing therapies is crucial. In the context of pancreatic cancer, which has a poor prognosis, there is a significant need for more effective treatments. oup.com
Preclinical studies have positioned this compound as a targeted therapy against the gastrin/CCK2 receptor pathway. sci-hub.senih.gov While direct head-to-head preclinical comparisons with other specific targeted therapies for pancreatic cancer are not extensively detailed in the provided search results, its mechanism of action distinguishes it from many other agents that target different pathways, such as those involving EGFR, MEK, or PI3K/AKT. nih.govoup.com The development of targeted therapies is a key strategy in oncology, aiming to exploit specific molecular vulnerabilities of cancer cells. amegroups.org Network meta-analyses of clinical trials for various cancers are often used to compare the relative efficacy of different targeted agents, a practice that is informed by initial preclinical evaluations. nih.govmdpi.com
Mechanistic Insights into Gastrazole Jb95008 Activity
Role of Gastrin as a Trophic Factor in Pancreatic Carcinogenesis
Gastrin, a gastrointestinal peptide, is involved in the growth of the gastrointestinal tract. nih.gov While gastrin immunoreactivity is typically limited to the G-cells of the stomach in adults, it has been shown to be reexpressed in cultured human pancreatic cancer cell lines and stimulates their growth through an autocrine mechanism. nih.gov Both gastrin and cholecystokinin (B1591339) (CCK) are recognized as trophic hormones that regulate the growth of the GI tract and pancreas. nih.gov Studies have demonstrated that applying gastrin or CCK to pancreatic cancer cells in tissue culture significantly increases their proliferation. nih.gov Elevated blood levels of gastrin and CCK have been associated with an increased risk for the development of pancreatic cancer, particularly in subjects with chronic pancreatitis. nih.gov These peptides may increase cancer risk in individuals with a precancerous state and stimulate the growth of established cancers possessing CCK receptors. nih.gov The human pancreas produces gastrin during fetal development, but its expression is downregulated after birth, with no gastrin detectable in the healthy adult pancreas. physiology.org However, gastrin is reexpressed in pancreatic tumors, where it enhances proliferation via an autocrine mechanism. physiology.org The upregulation of both the CCK-B receptor (CCK-BR) and its ligand (gastrin) in pancreatic cancer suggests this pathway may be important in pancreatic cancer development and growth. physiology.org Gastrin stimulates the growth of pancreatic cancer cells through the activation of the CCK-BR, which is often overexpressed in this malignancy. physiology.org
Gastrazole (JB95008) Interference with Autocrine/Paracrine Gastrin Signaling
This compound is a potent and selective gastrin receptor antagonist. nih.govmedchemexpress.comresearchgate.net It inhibits the gastrin-stimulated growth of pancreatic cancer cells. medchemexpress.com Preclinical and clinical studies have indicated its efficacy in inhibiting the gastrin-stimulated growth of CCK2R-positive pancreatic cancers. sci-hub.se Specifically, this compound (JB95008) has been shown to block the stimulation of cell replication by gastrin, thereby inhibiting pancreatic cancer cell growth. mdpi.com This interference with gastrin signaling is mediated through its action as a CCK2/gastrin receptor antagonist. nih.govmedchemexpress.comnih.gov
Interplay with Other Oncogenic Pathways and Molecular Targets
Gastrin is known to activate multiple mitogenic signal transduction pathways, including those mediated by the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and MAPK activity. oup.com Gastrin stimulation activates Akt phosphorylation through the CCK-B receptor. nih.gov Downregulation of the CCK-B receptor in human pancreatic cancer cells inhibits the phosphorylation of Akt. nih.gov The CCK-BR has also been reported to play a significant role in carcinogenesis. physiology.org Ectopic expression of the CCK-BR in a non-tumorigenic, gastrin-producing colon epithelial cell line was sufficient to transform these cells into tumorigenic cells. physiology.org Additionally, gastrin has an anti-apoptotic effect through stimulation of PKB/Akt signaling and activation of NF-κB, and enhances angiogenesis via modulation of heparin-binding epidermal-like growth factor. nih.gov The CCK-BR mediates the growth of several gastrointestinal cancers, including pancreatic cancer, through its interaction with gastrin. physiology.org
Potential for Combination with Other Preclinical Therapeutic Agents
The lack of toxicity observed with this compound suggests its potential for combination with cytotoxic drugs. nih.govresearchgate.net Although this compound did not demonstrate a survival advantage over PVI 5-FU in one trial, its mild toxicity profile compared to 5-FU may allow for its combination with other cytotoxic agents. nih.govresearchgate.net This aligns with the concept of combining targeted therapies with conventional chemotherapy to enhance efficacy in pancreatic cancer. oup.com
Data Table: Summary of this compound (JB95008) Trial Results
| Trial | Comparison Arm | Number of Patients | Median Survival (this compound) | Median Survival (Comparison) | 1-Year Survival (this compound) | 1-Year Survival (Comparison) | Log Rank P |
| A | Placebo | 18 | 7.9 months | 4.5 months | 33% | 11% | 0.02 |
| B | PVI 5-FU | 98 | 3.6 months | 4.2 months | 13.2% | 26.2% | 0.42 |
Note: Data extracted from search result nih.gov and researchgate.net.
Advanced Research Methodologies Applied to Gastrazole Jb95008
Utilization of High-Throughput Screening (HTS) in the Discovery of Gastrazole (JB95008)
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery that allows for the rapid, automated testing of vast libraries of chemical compounds against a specific biological target. mdpi.com This process is designed to identify "hits"—compounds that interact with the target in a desired way, serving as the starting point for medicinal chemistry optimization. mdpi.com
In the discovery journey leading to this compound, HTS played a pivotal role. Initial screening campaigns were directed at identifying compounds capable of antagonizing the CCK2 receptor. These studies led to the identification of an anthranilic sulfonamide compound as a promising initial hit. researchgate.net This lead structure exhibited a submicromolar binding affinity for the CCK2 receptor and demonstrated good selectivity. researchgate.net The identification of this sulfonamide scaffold through HTS provided the crucial chemical starting point for a focused drug development program. Subsequent structure-activity relationship (SAR) studies and chemical modifications of this initial hit ultimately culminated in the synthesis of this compound (JB95008), which was identified as the most potent and selective antagonist from the resulting series of compounds. sci-hub.se
| Compound Class | Key Structural Feature | Initial Binding Affinity | Initial Selectivity |
|---|---|---|---|
| Sulfonamide | Anthranilic acid base | Submicromolar | >25-fold |
Application of Computational Drug Design and Virtual Screening for this compound (JB95008) Derivatives
Following the identification of a lead compound, computational drug design and virtual screening methods are employed to rationally design and evaluate new chemical entities with improved properties. These in silico techniques model the interaction between a ligand and its target receptor, predicting binding affinity and other pharmacological parameters, thereby prioritizing the synthesis of the most promising derivatives. researchgate.net
For CCK2 receptor antagonists like this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling have been developed. sci-hub.se QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for newly designed derivatives. Furthermore, advanced techniques like "scaffold hopping" using molecular field points have been utilized to explore novel chemical scaffolds that retain the essential pharmacophore of the original compound but possess different core structures, such as pyrrole- and imidazole-based antagonists. sci-hub.se
A key objective in the design of this compound derivatives was to improve its pharmacokinetic profile, particularly its poor oral bioavailability. sci-hub.se Computational methods are instrumental in designing modifications aimed at enhancing properties like solubility, which can lead to better absorption and oral potency. This rational design approach led to the development of derivatives with improved characteristics. sci-hub.se
| Compound | Key Modification Goal | Resulting Property Change | Reference |
|---|---|---|---|
| This compound (JB95008) | Baseline | Poor oral bioavailability | sci-hub.se |
| JB-99157 | Improve solubility and oral bioavailability | Longer half-life, not subject to the same elimination pathways | sci-hub.se |
Analytical Techniques for this compound (JB95008) Quantification in Biological Matrices for Preclinical Studies
The quantification of a drug candidate in biological matrices such as plasma, blood, and tissue is fundamental to preclinical research, particularly for pharmacokinetic (PK) studies. These studies determine how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. For small molecule drugs like this compound, the gold-standard analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). mdpi.comnih.gov
While specific validated assay documentation for this compound is proprietary, the methodology for related CCK2 receptor antagonists in preclinical and clinical studies involves validated High-Performance Liquid Chromatography (HPLC) with mass spectrometry detection. researchgate.net This type of method involves several key steps: sample preparation to extract the drug from the plasma matrix, chromatographic separation using an HPLC system to isolate the drug from other components, and detection and quantification by a mass spectrometer. mdpi.com Such assays are characterized by high sensitivity, specificity, and a wide dynamic range, allowing for accurate measurement of drug concentrations over time, which is essential for calculating key PK parameters like half-life and clearance. mdpi.comresearchgate.net These methods would have been essential for evaluating the pharmacokinetic profile of this compound in preclinical animal models. sci-hub.se
Development and Validation of Preclinical Biomarkers for this compound (JB95008) Efficacy and Target Engagement
Preclinical biomarkers are critical for demonstrating that a drug candidate is interacting with its intended target (target engagement) and exerting the desired therapeutic effect (efficacy) in animal models. For this compound, both pharmacodynamic and efficacy biomarkers have been characterized.
Target Engagement Biomarkers: A direct pharmacodynamic biomarker for this compound's engagement of the CCK2 receptor is the inhibition of gastrin-stimulated physiological responses. In preclinical rat models, the ability of this compound to inhibit pentagastrin-induced gastric acid secretion serves as a robust and quantifiable measure of its in vivo target engagement and functional antagonism at the CCK2 receptor. acs.org
Efficacy Biomarkers: As gastrin is known to be a growth factor for certain cancers, key efficacy biomarkers for this compound were developed in preclinical cancer models. nih.govnih.gov In in vitro studies using cancer cell lines expressing the CCK2 receptor, a reduction in cell proliferation is a primary efficacy biomarker. In in vivo xenograft models, where human tumors are grown in immunocompromised mice, efficacy is demonstrated by the inhibition of tumor growth. researchgate.net Further molecular biomarkers include the modulation of proteins involved in cell cycle and apoptosis, such as a decrease in the proliferation marker Ki-67 and an increase in apoptosis markers like cleaved caspase-3 or positive TUNEL staining. researchgate.netnih.gov
| Biomarker Category | Specific Biomarker | Preclinical Model | Purpose |
|---|---|---|---|
| Target Engagement | Inhibition of pentagastrin-induced gastric acid secretion | Rat models | Confirms functional antagonism of CCK2R in vivo |
| Efficacy | Inhibition of tumor growth | Pancreatic cancer xenograft models | Measures anti-tumor activity |
| Efficacy (Molecular) | Decreased Ki-67 expression | Tumor tissue from xenograft models | Indicates reduced cell proliferation |
| Efficacy (Molecular) | Increased cleaved caspase-3 / TUNEL staining | Tumor tissue from xenograft models | Indicates induction of apoptosis |
Future Research Directions for Gastrazole Jb95008
Exploration of Novel Preclinical Therapeutic Applications Beyond Pancreatic Cancer
While Gastrazole has been primarily studied for pancreatic cancer, the role of CCK2 receptors extends to other physiological and pathological processes, suggesting potential for broader preclinical investigation. CCK and gastrin, the ligands for CCK receptors, are involved in various functions within the gastrointestinal tract and central nervous system nih.govsci-hub.se. Gastrin stimulates gastric acid secretion and gastric mucosal growth, and there is evidence suggesting its tumorigenic effects on various tumor types nih.govsci-hub.se. CCK is implicated in gallbladder contraction, anxiogenic and neuroprotective effects, nociception, drug addiction, and memory and learning processes sci-hub.se. The widespread expression of CCK2R in the gastrointestinal tract and central nervous system, with potentially elevated expression in certain tumors beyond the pancreas, highlights areas for exploring novel preclinical applications nih.gov. Antagonists targeting CCK2R, such as Z-360 or JB95008, have been implicated in research related to conditions like diabetes, anxiety, and thyroid cancer researchgate.net. This suggests that future preclinical studies could investigate the efficacy of this compound in these or other conditions where CCK2 receptor activity plays a significant role.
Rational Design of Next-Generation CCK2 Receptor Antagonists Based on this compound (JB95008) Scaffold
This compound (JB95008) serves as a potent and selective CCK2/gastrin receptor antagonist medchemexpress.comarctomsci.com. Its structure, which includes 2-fluoro-ʟ-phenylalanine derivatives, has been a basis for developing CCK2 receptor antagonists researchgate.netbeilstein-journals.org. The field of CCK2 receptor antagonists encompasses a variety of structures scilit.com. Research into the structure-activity relationships (SARs) of established CCK2R antagonists is ongoing, with the aim of identifying key structural features for potent and selective binding sci-hub.sescilit.comresearchgate.net. Rational design efforts can leverage the structural information of this compound and other known CCK2 receptor antagonists to design next-generation compounds with potentially improved properties, such as enhanced affinity, selectivity, metabolic stability, or pharmacokinetic profiles. Molecular field-based similarity analysis can be used to identify compounds with similar binding patterns regardless of their core structure, which is useful for scaffold hopping and the design of novel chemotypes scilit.comresearchgate.net. The development of a scalable synthesis for this compound has also been reported, which could facilitate the production of this compound and related analogs for further research researchgate.net.
Investigation of this compound (JB95008) in Combination with Emerging Preclinical Therapies
Given that this compound demonstrated mild toxicity and did not show a survival advantage as a monotherapy compared to 5-FU in advanced pancreatic cancer, its potential utility might be enhanced in combination with other therapeutic agents nih.govresearchgate.net. The lack of significant toxicity observed with this compound suggests it could be a suitable candidate for combination regimens with cytotoxic drugs or novel targeted therapies nih.govresearchgate.net. Preclinical studies could explore the synergistic effects of combining this compound with emerging therapies relevant to pancreatic cancer or other indications where CCK2R antagonism might be beneficial. For example, research has investigated combining another gastrin antagonist, Z-360, with gemcitabine (B846) in patients with advanced pancreatic cancer researchgate.net. Such studies would aim to determine if combining this compound with other agents can lead to improved antitumor activity, reduced resistance, or better management of disease progression in preclinical models.
Role of this compound (JB95008) in Understanding CCK2 Receptor Biology and Pathology
This compound's activity as a selective CCK2 receptor antagonist makes it a valuable tool for probing the biological functions and pathological roles of this receptor medchemexpress.comarctomsci.com. By selectively blocking CCK2 receptor signaling, this compound can help elucidate the specific contributions of this receptor to various physiological processes, such as gastric acid secretion, cell growth, and potentially neurological functions medchemexpress.comnih.govsci-hub.se. Furthermore, this compound can be used in research to understand the involvement of CCK2R in the development and progression of diseases, particularly cancers where CCK2R may be overexpressed or play a pro-tumorigenic role nih.govnih.gov. Studies investigating somatic mutations in CCK2R that alter receptor activity and promote oncogenic phenotypes can utilize antagonists like JB95008 to understand the functional consequences of these mutations nih.gov. Using this compound in in vitro and in vivo studies can help dissect the complex signaling pathways mediated by CCK2R and identify downstream targets that could be exploited for therapeutic intervention.
Development of Advanced Preclinical Models for this compound (JB95008) Evaluation
The evaluation of this compound and next-generation CCK2 receptor antagonists requires robust and relevant preclinical models. While in vitro and in vivo studies in animal models have been used to demonstrate the inhibitory activity of this compound on gastrin-stimulated growth of pancreatic cancer, the development of more advanced models could provide better predictability of clinical outcomes nih.govresearchgate.netbeilstein-journals.org. This includes utilizing patient-derived xenografts (PDXs) that more closely mimic the heterogeneity of human tumors, organoid models derived from patient tissues, and genetically engineered mouse models that recapitulate specific genetic alterations found in human diseases involving CCK2R. These models can be used to assess the efficacy of this compound as a single agent or in combination therapies, investigate mechanisms of resistance, and evaluate the impact of CCK2R antagonism on the tumor microenvironment. Furthermore, developing preclinical models that allow for the assessment of this compound's effects on potential non-cancer indications, such as those related to the central nervous system or other gastrointestinal disorders, would be crucial for exploring its broader therapeutic potential.
Q & A
Q. What methodologies are considered standard for assessing Gastrazole's efficacy in preclinical models of gastric cancer?
Answer: Preclinical evaluation typically involves in vivo animal models (e.g., xenograft mice with human gastric cancer cell lines) and in vitro assays (e.g., proliferation/apoptosis assays). Key steps include:
- Dosing Regimens : Administering this compound at varying concentrations to establish dose-response relationships.
- Endpoint Selection : Tumor volume measurement, histopathological analysis, and molecular profiling (e.g., RNA-seq for differential gene expression) .
- Validation : Cross-referencing results with public datasets like TCGA to confirm biomarker relevance (e.g., ATP4A/B, GKN1/2 dysregulation) .
Advanced Research Question
Q. How can researchers resolve contradictions in reported data on this compound's impact on gastric acid secretion pathways?
Answer: Contradictions may arise from variations in experimental models (e.g., gastrin-deficient mice vs. human cell lines) or dosage effects. To address this:
- Subgroup Analysis : Stratify data by model type (e.g., in vivo vs. in vitro) or patient demographics.
- In Silico Modeling**: Use tools like molecular docking to predict this compound’s interaction with H+/K+ ATPase subunits (ATP4A/B) .
- Meta-Analysis : Aggregate findings from systematic reviews (e.g., using PRISMA guidelines) to identify bias or confounding variables .
Basic Research Question
Q. What experimental designs are recommended for evaluating this compound's molecular targets in gastric mucosa homeostasis?
Answer:
- Step 1 : Perform RNA-seq or microarray analysis on gastric tumor tissues vs. healthy controls to identify dysregulated genes (e.g., GKN1, GKN2) .
- Step 2 : Validate targets via qPCR, Western blot, or immunohistochemistry (IHC).
- Step 3 : Functional assays (e.g., CRISPR knockdown of GKN1/2 in cell lines to assess proliferation/apoptosis) .
- Controls : Include sham-treated cohorts and use blinded analysis to reduce bias .
Advanced Research Question
Q. What strategies ensure robust validation of this compound's therapeutic potential in heterogeneous patient populations?
Answer:
- Genomic Profiling : Integrate TCGA data to identify patient subgroups with ATP4A/B or GKN1/2 mutations .
- Multi-Cohort Studies : Validate findings in independent cohorts (e.g., Asian vs. European populations) to account for genetic diversity.
- Stratified Randomization : In clinical trials, stratify participants by biomarker status (e.g., GKN1 expression levels) .
Basic Research Question
Q. How should researchers conduct a systematic literature review on this compound's role in proton-pump inhibition?
Answer:
- Search Strategy : Use Boolean operators in PubMed/Google Scholar (e.g., "this compound AND (proton-pump inhibitor OR H+/K+ ATPase)") .
- Inclusion Criteria : Prioritize peer-reviewed studies with in vivo validation and mechanistic data.
- Data Extraction : Tabulate outcomes (e.g., gastric pH levels, tumor incidence) using standardized templates .
- Quality Assessment : Apply Cochrane Risk of Bias Tool to evaluate study rigor .
Advanced Research Question
Q. What computational approaches are effective for integrating multi-omics data in this compound research?
Answer:
- Pathway Enrichment : Tools like DAVID or KEGG to map dysregulated genes (e.g., gastric acid secretion pathways) .
- Network Analysis : Construct protein-protein interaction networks (e.g., STRING database) to identify hub genes (e.g., ATP4A/B).
- Machine Learning : Train classifiers on TCGA data to predict this compound response based on genomic signatures .
Basic Research Question
Q. How can researchers validate this compound-associated biomarkers (e.g., GKN1) in clinical samples?
Answer:
- Assay Selection : Use ELISA for serum GKN1 quantification or IHC for tissue localization .
- ROC Analysis : Determine sensitivity/specificity thresholds for biomarker utility.
- Independent Validation : Replicate findings in external cohorts (e.g., GEO datasets) to confirm generalizability .
Advanced Research Question
Q. What methodologies address challenges in modeling this compound's pharmacodynamic-pharmacokinetic (PD-PK) relationships?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
